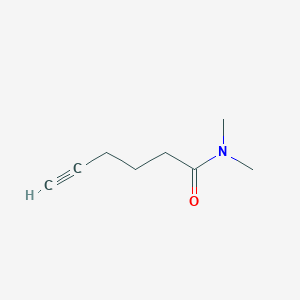
N,N-dimethylhex-5-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylhex-5-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its strongly polarized triple bond, which enables unique chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhex-5-ynamide typically involves the reaction of hex-5-ynoic acid with N,N-dimethylamine under specific conditions. The reaction is often facilitated by the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylhex-5-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are commonly employed.
Major Products
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N,N-dimethylhex-5-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-dimethylhex-5-ynamide involves its polarized triple bond, which facilitates various chemical transformations. The nitrogen atom’s electron-withdrawing group enhances the reactivity of the triple bond, allowing it to participate in nucleophilic addition and substitution reactions. These reactions often proceed through intermediates such as keteniminium ions or carbenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethylhex-5-ynamide
- N,N-dimethylpent-4-ynamide
- N,N-dimethylbut-3-ynamide
Uniqueness
N,N-dimethylhex-5-ynamide is unique due to its specific chain length and the presence of the dimethylamine group, which imparts distinct reactivity and stability compared to other ynamides. Its unique properties make it particularly useful in asymmetric synthesis and the construction of multifunctional compounds .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N,N-dimethylhex-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h1H,5-7H2,2-3H3 |
Clé InChI |
GNHVJDGKBFIROH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


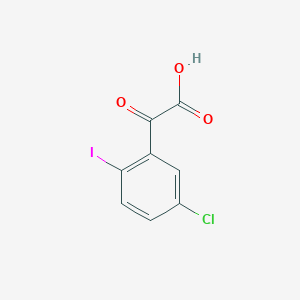
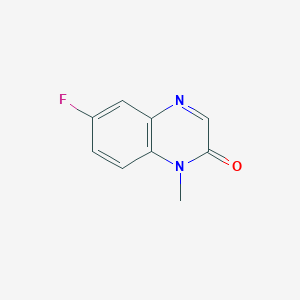
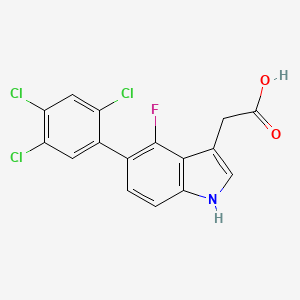
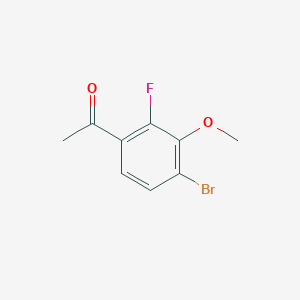
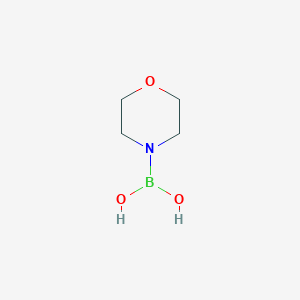
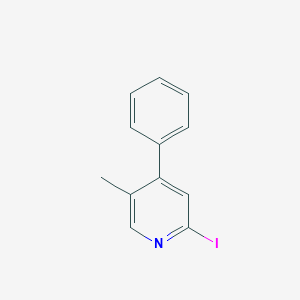
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
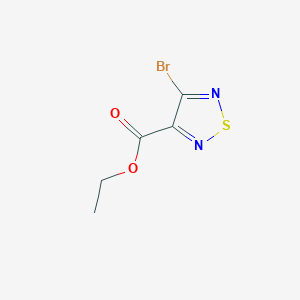

![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)

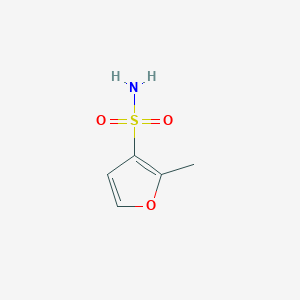
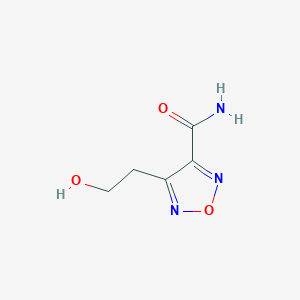
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
